3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate

Beschreibung

Eigenschaften

IUPAC Name |

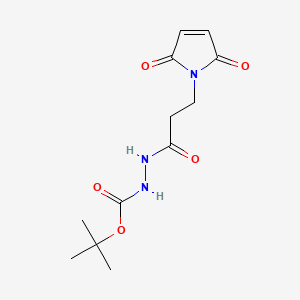

tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5/c1-12(2,3)20-11(19)14-13-8(16)6-7-15-9(17)4-5-10(15)18/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBQFETUSNMAAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCN1C(=O)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652623 |

Source

|

| Record name | tert-Butyl 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl]hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-38-3 |

Source

|

| Record name | tert-Butyl 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl]hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate), a heterobifunctional crosslinking reagent. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this molecule for their work in bioconjugation, diagnostics, and therapeutics.

Core Chemical Properties

This compound is a versatile crosslinker designed with two distinct reactive moieties: a maleimide group and a tert-butyl carbazate group.[1] This strategic design allows for the sequential or simultaneous conjugation of different biomolecules. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The carbazate group, after deprotection of the tert-butyloxycarbonyl (Boc) group, can react with carbonyl groups (aldehydes and ketones), which can be generated on glycoproteins through oxidation of their carbohydrate moieties.

Table 1: General Chemical Properties

| Property | Value | Reference |

| CAS Number | 1076198-38-3 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₅ | [1] |

| Molecular Weight | 283.28 g/mol | [1][2] |

| Appearance | White to off-white solid | General knowledge |

| Purity | Typically >95% | General supplier information |

Table 2: Solubility and Storage

| Solvent | Solubility | Notes |

| Dichloromethane (DCM) | Soluble | Based on related compounds |

| Ethyl Acetate | Soluble | Based on related compounds |

| Methanol | Soluble | Based on related compounds |

| Dimethylformamide (DMF) | Soluble | Commonly used for bioconjugation |

| Dimethyl sulfoxide (DMSO) | Soluble | Commonly used for bioconjugation |

| Water | Sparingly soluble | General property of similar molecules |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Keep away from moisture. | General recommendation for maleimides |

Spectroscopic Data

While experimental spectroscopic data for this compound) is not widely published, the expected spectral characteristics can be inferred from its structural components.

Table 3: Predicted Spectroscopic Characteristics

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the propyl chain protons (multiplets, ~2.5-4.0 ppm), and the maleimide protons (singlet, ~6.7 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm, ~80 ppm for the quaternary carbon), propyl chain carbons, carbonyl carbons (~170 ppm), and maleimide carbons (~134 ppm for C=C and ~170 ppm for C=O). |

| Mass Spectrometry (MS) | Expected molecular ion peak [M+H]⁺ at m/z 284.12. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide, carbamate, and maleimide), and C=C stretching (maleimide). |

Note: The chemical shifts and absorption bands are estimations and may vary depending on the solvent and experimental conditions.

Reactivity and Stability

The utility of this crosslinker is defined by the reactivity of its two functional ends.

3.1. Maleimide-Thiol Reaction

The maleimide group reacts specifically with thiol groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

3.2. Carbazate-Carbonyl Reaction

The tert-butyl carbazate group is protected by a Boc group. This protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a reactive hydrazide. The hydrazide then reacts with aldehyde or ketone groups to form a stable hydrazone bond. This reaction is typically carried out in a slightly acidic buffer (pH 4-6).

3.3. Stability of the Linkage

The thioether bond formed from the maleimide-thiol reaction is generally stable. However, the resulting succinimide ring can undergo hydrolysis, particularly at alkaline pH. This ring-opening is often considered a favorable event as it forms a more stable, irreversible linkage that is less susceptible to retro-Michael addition (deconjugation). The rate of hydrolysis is dependent on the pH and the substituents on the maleimide nitrogen.

Experimental Protocols

The following are generalized protocols for the use of this compound) in bioconjugation. Optimization of these protocols is recommended for specific applications.

4.1. Protocol 1: Two-Step Protein-Glycoprotein Conjugation

This protocol describes the conjugation of a thiol-containing protein to an oxidized glycoprotein.

Step 1: Reaction with Thiol-Containing Protein

-

Dissolve the Reagents: Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5. Dissolve this compound) in an organic solvent like DMF or DMSO.

-

Conjugation: Add a 10-20 fold molar excess of the crosslinker to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the excess crosslinker using a desalting column or dialysis.

Step 2: Conjugation to Oxidized Glycoprotein

-

Glycoprotein Oxidation: Dissolve the glycoprotein in an appropriate buffer and oxidize the carbohydrate moieties using a mild oxidizing agent like sodium periodate.

-

Boc Deprotection: Treat the maleimide-protein conjugate with an acidic solution (e.g., TFA) to remove the Boc protecting group from the carbazate. Purify the deprotected conjugate.

-

Final Conjugation: Mix the deprotected maleimide-protein conjugate with the oxidized glycoprotein in a slightly acidic buffer (pH 4-6). Incubate for 2-4 hours at room temperature.

-

Final Purification: Purify the final conjugate using size-exclusion chromatography or affinity chromatography.

4.2. Protocol 2: General Antibody-Drug Conjugation (ADC) Workflow

This protocol outlines a general workflow for creating an ADC using a thiol-containing drug and a monoclonal antibody (mAb).

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

-

Drug-Linker Conjugation: React the thiol-containing drug with a molar excess of this compound) to form the drug-linker construct.

-

Purification: Purify the drug-linker construct.

-

Final Conjugation: React the purified drug-linker with the reduced mAb.

-

Purification and Characterization: Purify the resulting ADC using chromatography techniques and characterize it to determine the drug-to-antibody ratio (DAR).

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows associated with this compound).

References

The Bifunctional Role of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) is a heterobifunctional crosslinker that plays a crucial role in the sophisticated landscape of bioconjugation and drug development. Its unique architecture, featuring a thiol-reactive maleimide group and a protected hydrazine functionality, enables a sequential and controlled approach to linking biomolecules. This technical guide provides a comprehensive overview of the core mechanism of action of this reagent, detailing the kinetics and reaction conditions for its dual functionalities. Furthermore, it presents detailed experimental protocols and quantitative data to facilitate its effective implementation in research and therapeutic development.

Core Mechanism of Action: A Two-Fold Strategy

The mechanism of action of this compound) is characterized by two distinct and sequential reactions, dictated by its maleimide and tert-butyl carbazate moieties.

Step 1: Thiol-Specific Conjugation via Michael Addition

The initial step involves the highly selective reaction of the maleimide group with a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide. This reaction proceeds through a Michael addition mechanism, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[1][2] This forms a stable thioether bond, covalently linking the molecule to the target biomolecule.[1][2] The optimal pH for this reaction is between 6.5 and 7.5, ensuring high selectivity for thiols over other nucleophilic groups like amines.

Step 2: Unveiling the Hydrazine for Carbonyl Ligation

Following the initial conjugation, the tert-butyl carbazate moiety can be activated. The tert-butyloxycarbonyl (Boc) group is a protecting group for the hydrazine functionality. This group is stable under the conditions of the maleimide-thiol reaction but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step exposes the highly reactive hydrazine group.

The newly liberated hydrazine can then react with a carbonyl group (an aldehyde or a ketone) on a second molecule of interest. This reaction, known as hydrazone formation, proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable hydrazone linkage.[3][4]

Quantitative Data for Reaction Optimization

The efficiency of the two-step conjugation process is dependent on key reaction parameters. The following tables summarize important quantitative data to guide experimental design.

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation

| Parameter | Value | Conditions | Reference(s) |

| Second-order rate constant | ~102 - 103 M-1s-1 | pH 7.0, Aqueous buffer | [5] |

| Optimal pH range | 6.5 - 7.5 | Aqueous buffer | |

| Half-life of maleimide hydrolysis | > 10 hours | pH 7.0, 25°C | [6] |

| Half-life of thioether bond (retro-Michael) | Several days (can be stabilized) | Physiological conditions | [7][8] |

Table 2: Reaction Kinetics of Hydrazone Formation

| Reactant | Second-order rate constant (M-1s-1) | Conditions | Reference(s) |

| Phenylhydrazine + Benzaldehyde | 0.03 - 0.1 | pH 7.4, Aqueous buffer | [3] |

| Hydrazide + Aromatic Aldehyde | 0.001 - 0.01 | pH 7.0, Aqueous buffer | [9] |

| Alkyl Aldehydes | Generally faster than aromatic aldehydes | pH 7.4, Aqueous buffer | [4] |

| Ketones | Generally slower than aldehydes | pH 7.4, Aqueous buffer | [3] |

Detailed Experimental Protocols

The following protocols provide a general framework for utilizing this compound) in a two-step bioconjugation strategy.

Protocol 1: Maleimide-Thiol Conjugation

This protocol outlines the procedure for labeling a thiol-containing protein.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Anhydrous DMSO or DMF

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in conjugation buffer to a final concentration of 1-10 mg/mL.[2] If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[1] Remove excess TCEP using a desalting column.

-

Crosslinker Preparation: Prepare a 10 mM stock solution of this compound) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the crosslinker stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

-

Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Boc-Deprotection and Hydrazone Ligation

This protocol describes the second stage of the conjugation, linking a carbonyl-containing molecule to the activated conjugate from Protocol 1.

Materials:

-

Purified maleimide-conjugate with Boc-protected hydrazine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Carbonyl-containing molecule (aldehyde or ketone)

-

Reaction Buffer: PBS, pH 6.0-7.0

-

Purification system (e.g., HPLC, dialysis)

Procedure:

-

Boc-Deprotection: Lyophilize the purified maleimide-conjugate to dryness. Dissolve the dried conjugate in a solution of 50% TFA in DCM.[11] Incubate for 30-60 minutes at room temperature. Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Hydrazone Ligation: Immediately dissolve the deprotected conjugate in the reaction buffer. Add the carbonyl-containing molecule at a 5-10 fold molar excess. Incubate the reaction for 2-4 hours at room temperature. The reaction can be monitored by analytical HPLC.

-

Purification: Purify the final bioconjugate using an appropriate method such as reverse-phase HPLC or dialysis to remove excess reactants.

Conclusion

This compound) offers a powerful and versatile tool for the construction of complex bioconjugates. Its dual reactivity allows for a controlled, stepwise approach to linking different molecular entities. By understanding the underlying mechanisms of the maleimide-thiol reaction and hydrazone formation, and by carefully controlling the reaction conditions, researchers can effectively leverage this crosslinker for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. The stability of the resulting linkages should be considered, with options for stabilization of the maleimide-thiol adduct available if long-term in vivo stability is required.[7][8]

References

- 1. biotium.com [biotium.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) with Carbohydrates for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of bioactive molecules to carbohydrates is a pivotal strategy in modern drug development, enhancing solubility, stability, and targeted delivery. This technical guide provides a comprehensive overview of the reactivity of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate), a heterobifunctional linker, with carbohydrates. Direct reaction is not feasible; instead, a two-step process involving the functionalization of the carbohydrate with a thiol group, followed by a highly specific Michael addition reaction with the maleimide moiety, is detailed. This document outlines the underlying chemistry, experimental protocols, quantitative reaction parameters, and the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group. The information presented is intended to equip researchers with the foundational knowledge required to leverage this powerful bioconjugation technique for applications such as the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction: The Role of Maleimide-Carbohydrate Conjugates

Maleimide-based bioconjugation is a cornerstone of modern biotechnology and pharmaceutical development. The maleimide group's high reactivity and specificity towards thiol groups (-SH) under mild physiological conditions make it an ideal tool for covalently linking molecules.[] When applied to carbohydrates, this chemistry unlocks the potential for creating advanced therapeutics. Polysaccharides can be conjugated to proteins or drugs to improve pharmacokinetic properties, while monosaccharides can be used as targeting ligands for specific cell surface receptors, such as the overexpressed glucose transporters (GLUTs) on cancer cells.[2]

The subject of this guide, this compound), incorporates a maleimide for thiol conjugation, a carbazate linker, and a Boc-protecting group. This structure allows for a staged approach to creating complex bioconjugates. The primary reaction pathway involves the nucleophilic attack of a thiol on the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[][3] Since carbohydrates do not possess native thiol groups, a preliminary thiolation step is mandatory.

The Conjugation Pathway: A Two-Step Approach

The conjugation of this compound) to a carbohydrate is not a direct reaction. It necessitates a two-stage process, which is outlined below.

Stage 1: Thiolation of Carbohydrates

To render a carbohydrate reactive towards a maleimide, a thiol group must be introduced. This can be achieved through several methods, primarily by targeting the hydroxyl groups of the sugar.

Experimental Protocol: Deoxy-thiolation of Unprotected Carbohydrates

This protocol is adapted from methodologies for the site-selective introduction of thiols into unprotected saccharides.[4][5] It involves the conversion of a hydroxyl group into a carbonyl, formation of a trityl hydrazone, and subsequent conversion to a thiol.

-

Site-Selective Oxidation: Selectively oxidize a specific hydroxyl group on the unprotected carbohydrate to a carbonyl group using an appropriate catalyst (e.g., TEMPO-based oxidation).

-

Hydrazone Formation: React the resulting carbonyl-containing carbohydrate with trityl hydrazine in a suitable solvent (e.g., ethanol) to form the trityl hydrazone.

-

Chloro-Azo Intermediate Formation: Treat the trityl hydrazone with a chlorinating agent like tert-butyl hypochlorite (tBuOCl) to form a chloro-azo intermediate.

-

Thiol Introduction: Introduce a thiol source, such as thioacetic acid (AcSH), which acts as a nucleophile to displace the chloride, followed by thermolysis to yield the thioacetylated carbohydrate.

-

Deprotection: Remove the acetyl group with a mild base (e.g., sodium methoxide in methanol) to reveal the free thiol, yielding the thiolated carbohydrate ready for conjugation.

Stage 2: Maleimide-Thiol Conjugation

This step involves the core reaction between the maleimide moiety of the linker and the newly introduced thiol group on the carbohydrate. The reaction is a Michael addition, which is highly efficient and selective under specific pH conditions.[6][3]

Experimental Protocol: Conjugation Reaction

-

Dissolution: Dissolve the thiolated carbohydrate in a non-nucleophilic buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 6.5 and 7.5.[2]

-

Reagent Preparation: Dissolve a 5- to 20-fold molar excess of this compound) in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) before adding it to the carbohydrate solution.[6]

-

Reaction: Mix the two solutions and allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.[6] The progress can be monitored using techniques like LC-MS.

-

Quenching (Optional): Add a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques to remove excess linker and quenching agents.[2]

Quantitative Data Presentation

The efficiency and stability of the conjugation are critical parameters. The following tables summarize key quantitative data derived from studies on maleimide-thiol reactions.

Table 1: Reaction Parameters and Efficiency

| Parameter | Recommended Value/Range | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Below pH 6.5, the rate decreases. Above 7.5, maleimide hydrolysis and reaction with amines increase. | [6][2] |

| Temperature | 4°C or 20-25°C | 4°C is used for sensitive biomolecules (reaction overnight); room temperature allows for faster kinetics (0.5-2 hours). | [6] |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction towards completion. The optimal ratio is target-dependent. | [6][7] |

| Typical Conjugation Efficiency | 58% - >95% | Highly dependent on the accessibility of the thiol group and reaction conditions. | [6] |

Table 2: Stability of Maleimide-Thiol Conjugates

The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation. The stability is influenced by the maleimide's N-substituent.

| Maleimide Type | Linker Example | Deconjugation in Serum (7 days, 37°C) | Notes | Reference(s) |

| N-Alkyl | N-ethyl maleimide | 35 - 67% | Represents typical maleimide linkers. | [2] |

| N-Aryl | N-phenyl maleimide | < 20% | N-aryl substitution increases the stability of the conjugate. | [2] |

| Post-hydrolysis | Hydrolyzed thiosuccinimide | Negligible | Ring-opening of the succinimide creates a highly stable acyclic structure. | [2][8] |

The Role and Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on the carbazate linker serves as a temporary protecting group for a secondary amine. Its stability under different conditions is a key consideration for multi-step synthesis strategies.

-

Stability during Conjugation: The Boc group is completely stable under the recommended pH conditions (6.5-7.5) for the maleimide-thiol reaction. It is also stable to mild bases.[2][9]

-

Lability under Acidic Conditions: The Boc group is designed to be removed under acidic conditions.[10] Treatment with strong acids like trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), efficiently cleaves the Boc group to reveal a free amine.[2][10]

This "masked" amine provides a strategic advantage. After the carbohydrate is conjugated, the Boc group can be removed to expose a new reactive handle. This amine can then be used for subsequent conjugation to another molecule, or it can play a role in the properties of the final conjugate, for instance, by influencing the stability of the nearby thioether linkage.[10]

Conclusion

The reaction of this compound) with carbohydrates is a powerful and versatile strategy in bioconjugation. While it requires a preliminary thiolation of the carbohydrate, the subsequent maleimide-thiol reaction is highly specific, efficient, and proceeds under mild conditions. The integral Boc protecting group offers a valuable feature for sequential conjugations, allowing for the construction of complex, multi-functional molecules. By carefully controlling the experimental parameters outlined in this guide, researchers can effectively utilize this linker to develop novel carbohydrate-based therapeutics and diagnostics with improved targeting and efficacy.

References

- 2. benchchem.com [benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Site-selective introduction of thiols in unprotected glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00817G [pubs.rsc.org]

- 5. research.rug.nl [research.rug.nl]

- 6. benchchem.com [benchchem.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-Protected Hydrazide Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the strategic use of chemical linkers is paramount. Among these, acid-labile linkers have carved a significant niche, enabling the controlled release of payloads in the acidic microenvironments of tumors or within cellular compartments such as endosomes and lysosomes.[1][][3] This guide provides a comprehensive technical overview of tert-butyloxycarbonyl (Boc)-protected hydrazide crosslinkers, a cornerstone of pH-sensitive bioconjugation strategies.

The Boc protecting group offers a robust and versatile method for temporarily masking the highly reactive hydrazide moiety, thereby allowing for controlled and sequential conjugation reactions.[][5] Its stability under a wide range of synthetic conditions, coupled with its clean and efficient removal under mild acidic conditions, makes it an invaluable tool for the precise construction of complex bioconjugates.[][5] This document will delve into the core principles of Boc-protected hydrazide chemistry, present quantitative data on linker stability, provide detailed experimental protocols, and visualize key workflows.

Core Principles of Boc-Protected Hydrazide Crosslinkers

The fundamental utility of a Boc-protected hydrazide lies in its ability to participate in a two-stage reaction sequence:

-

Conjugation of the Linker: A bifunctional linker containing a Boc-protected hydrazide at one terminus and a reactive group for the biomolecule (e.g., an antibody) at the other is synthesized. The reactive group is used to attach the linker to the biomolecule. The Boc group ensures that the hydrazide remains inert during this step.

-

Deprotection and Payload Attachment: The Boc group is removed under acidic conditions to reveal the free hydrazide. This newly exposed functional group is then ready to react with a carbonyl group (an aldehyde or ketone) on a payload molecule to form a stable, yet pH-sensitive, hydrazone bond.[6][7]

The resulting hydrazone linkage is the lynchpin of the controlled release mechanism. It is designed to be stable at the physiological pH of the bloodstream (around 7.4) but hydrolyzes in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), releasing the cytotoxic payload inside the target cell.[7][8][9]

Data Presentation: Stability of Hydrazone Linkers

The stability of the hydrazone bond is a critical parameter in the design of ADCs. Premature release of the payload in circulation can lead to off-target toxicity, while a linker that is too stable may not release the drug efficiently at the target site. The following tables summarize quantitative data on the stability of hydrazone linkers under various conditions.

| Hydrazone Type | Precursors | pH | Half-life (t½) | Reference |

| Acylhydrazone | 4-(4-acetylphenoxy)butanoic acid + Acyl hydrazide | 7.4 | Stable (6% hydrolysis in 24h) | [10] |

| Acylhydrazone | 4-(4-acetylphenoxy)butanoic acid + Acyl hydrazide | 4.5 | 97% release in 24h | [10] |

| Hydrazone | General | 7.0 | 183 hours | [] |

| Hydrazone | General | 5.0 | 4.4 hours | [] |

| Aliphatic Aldehyde-derived Hydrazone | Aliphatic Aldehyde + Acyl Hydrazide | 7.4 | 20 - 150 minutes | [12] |

| Aliphatic Aldehyde-derived Hydrazone | Aliphatic Aldehyde + Acyl Hydrazide | 5.5 | < 2 minutes | [12] |

| Aromatic Aldehyde-derived Hydrazone | Aromatic Aldehyde + Acyl Hydrazide | 7.4 | > 72 hours | [12] |

| Aromatic Aldehyde-derived Hydrazone | Aromatic Aldehyde + Acyl Hydrazide | 5.5 | > 48 hours | [12] |

| Linker Type | ADC Model/Matrix | Stability Metric | Value | Reference |

| Hydrazone | Gemtuzumab ozogamicin (Human) | Hydrolysis Rate | ~1.5-2% per day | [1] |

| Hydrazone | Phenylketone-derived (Mouse/Human Plasma) | Half-life (t½) | ~2 days | [1] |

| Silyl Ether | Human Plasma | Half-life (t½) | > 7 days | [13] |

| Carbonate | Human Plasma | Half-life (t½) | ~36 hours | [13] |

| Disulfide | Trastuzumab-DM1 (hindered, Mouse) | Half-life (t½) | ~9 days | [1] |

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Boc-Protected Hydrazide Linker

This protocol describes the synthesis of a generic heterobifunctional linker containing a Boc-protected hydrazide and an NHS ester for reaction with primary amines on a biomolecule.

Materials:

-

Boc-NH-PEGn-COOH (n= number of PEG units)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve Boc-NH-PEGn-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add DCC or EDC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product by adding cold, anhydrous diethyl ether.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterize the final product (Boc-NH-PEGn-NHS) by ¹H NMR and LC-MS.

Protocol 2: Conjugation of Boc-Protected Hydrazide Linker to an Antibody

This protocol details the conjugation of the Boc-protected linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Boc-NH-PEGn-NHS ester (from Protocol 1)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

-

Desalting column (e.g., Sephadex G-25)

-

Conjugation buffer (e.g., PBS, pH 7.4-8.0)

Procedure:

-

Prepare the antibody at a concentration of 1-10 mg/mL in the conjugation buffer.

-

Dissolve the Boc-NH-PEGn-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

-

Add a 10- to 50-fold molar excess of the dissolved Boc-linker-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.[14]

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4 °C.

-

Purify the Boc-protected antibody-linker conjugate (mAb-Linker-Boc) by size-exclusion chromatography (SEC) or using a desalting column to remove unreacted linker and byproducts.

-

Characterize the conjugate to determine the average drug-to-antibody ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Protocol 3: Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Boc protecting group to generate the hydrazide-functionalized antibody.

Materials:

-

mAb-Linker-Boc conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Desalting column or dialysis system

-

Neutralization buffer (e.g., PBS, pH 7.4)

Procedure:

-

Lyophilize the purified mAb-Linker-Boc conjugate if it is in an aqueous buffer.

-

Dissolve the lyophilized conjugate in a minimal amount of anhydrous DCM.

-

Add a solution of TFA in DCM (e.g., 25-50% v/v) to the conjugate solution.

-

Incubate the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS analysis of a small aliquot.

-

Remove the TFA and DCM under a stream of nitrogen gas.

-

Immediately dissolve the deprotected antibody-linker conjugate (mAb-Linker-NHNH₂) in a neutralization buffer.

-

Purify the conjugate by a desalting column or dialysis to remove residual TFA and salts.

Protocol 4: Conjugation of a Carbonyl-Containing Payload to the Hydrazide-Functionalized Antibody

This protocol outlines the final step of forming the hydrazone-linked ADC.

Materials:

-

mAb-Linker-NHNH₂ conjugate

-

Carbonyl-containing payload (aldehyde or ketone)

-

Anhydrous DMSO or DMF

-

Conjugation buffer (e.g., acetate buffer, pH 4.5-5.5)

-

Purification system (e.g., SEC or HIC)

Procedure:

-

Buffer exchange the mAb-Linker-NHNH₂ into the conjugation buffer.

-

Dissolve the carbonyl-containing payload in anhydrous DMSO or DMF to prepare a stock solution.

-

Add a 5- to 20-fold molar excess of the payload solution to the antibody-linker conjugate solution.

-

Incubate the reaction at room temperature for 2-4 hours or at 37 °C for 1-2 hours. The reaction can be monitored by HIC-HPLC to observe the formation of the ADC.

-

Purify the final ADC from unreacted payload and other impurities using SEC or HIC.[15]

-

Characterize the final ADC for DAR, aggregation, and purity using methods such as HIC-HPLC, SEC-HPLC, and LC-MS.[16][17]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What are ADC Linkers? | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 9. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]

- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Sulfhydryl-Reactive Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sulfhydryl-reactive heterobifunctional crosslinkers, indispensable tools in biochemistry, proteomics, and drug development.[1] Their unique architecture enables the specific and controlled covalent linkage of two different biomolecules, crucial for applications ranging from studying protein-protein interactions to constructing antibody-drug conjugates (ADCs).[2][3]

Core Structure of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers possess a modular design composed of three essential components: two distinct reactive ends and a connecting spacer arm.[1] This design facilitates sequential conjugation reactions, which significantly minimizes the formation of unwanted homodimers or polymers that can occur with homobifunctional reagents.[1][2]

-

Reactive Group 1 (Sulfhydryl-Reactive): This group specifically targets the thiol (-SH) groups found in the side chains of cysteine residues. Cysteine is a relatively rare amino acid, allowing for more precise and site-specific conjugation compared to targeting more abundant residues like lysine.[4]

-

Reactive Group 2: This end targets a different functional group, most commonly a primary amine (-NH2), which is found at the N-terminus of proteins and on the side chain of lysine residues.[1]

-

Spacer Arm: This inert chemical chain connects the two reactive groups. Its length, flexibility, and chemical properties are critical as they dictate the distance between the conjugated molecules and can influence the properties, such as solubility, of the final conjugate.[2][5]

-

Caption: Core structure of a heterobifunctional crosslinker. */

Key Chemistries of Reactive Groups

A thorough understanding of the reaction mechanisms is crucial for the successful application of these crosslinkers.

-

Maleimides: This is the most widely used sulfhydryl-reactive group.[4] It reacts with thiols via a Michael addition to form a stable, covalent thioether bond.[6] The reaction is highly specific and efficient within a pH range of 6.5-7.5.[6][7] At pH values above 7.5, the maleimide group can lose its thiol specificity and may react with primary amines.[6]

-

Pyridyldithiols: These groups react with sulfhydryls through a disulfide exchange reaction, forming a new disulfide bond.[4] A significant feature of this chemistry is that the resulting linkage is cleavable by reducing agents like dithiothreitol (DTT).[8][9] The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to track the conjugation progress.[4][8][10]

-

Caption: Reaction of a maleimide group with a sulfhydryl group. */

-

N-hydroxysuccinimide (NHS) Esters: NHS esters are highly efficient acylating agents that selectively react with primary amines (-NH₂) to form stable and irreversible amide bonds.[11] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.[6] The optimal pH range for this reaction is between 7.2 and 8.5.[11][12] Below this range, amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[11]

-

Caption: Reaction of an NHS ester with a primary amine. */

Quantitative Data of Common Crosslinkers

The selection of a crosslinker depends on several factors, including the required spacer arm length, solubility, and whether a cleavable linkage is needed.

| Crosslinker | Abbreviation | MW ( g/mol ) | Spacer Arm Length (Å) | Key Features |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | Non-cleavable, hydrophobic. The cyclohexane bridge adds stability to the maleimide group.[13][14] |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Water-soluble version of SMCC, ideal for reactions in aqueous buffers without organic solvents.[15][16] |

| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | 308.27 | 9.4 | A common non-cleavable, amine-to-sulfhydryl crosslinker.[17] |

| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | Creates a cleavable disulfide bond, allowing for the release of conjugated molecules.[9] |

| Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | LC-SPDP | 425.51 | 15.7 | A long-chain, cleavable version of SPDP, providing greater distance and flexibility.[4][17] |

| Maleimido-PEGn-NHS Ester | Mal-PEGn-NHS | Variable | Variable | PEG spacer enhances water solubility and reduces immunogenicity of the conjugate.[6][18] |

Experimental Protocols

Successful bioconjugation relies on carefully optimized protocols. The following are generalized methodologies for common applications.

This is one of the most common applications, often used to create antibody-enzyme conjugates for immunoassays.[14][19] The two-step process ensures high specificity and minimizes self-conjugation.[20]

Materials:

-

Amine-containing protein (Protein 1, e.g., an antibody)

-

Sulfhydryl-containing protein (Protein 2, e.g., an enzyme)

-

SMCC or Sulfo-SMCC crosslinker

-

Amine-free, sulfhydryl-free conjugation buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5)[13]

-

Anhydrous DMSO or DMF (for SMCC) or DI water (for Sulfo-SMCC)[13][15]

-

Desalting column

Procedure:

Step 1: Maleimide-Activation of Protein 1

-

Protein Preparation: Dissolve Protein 1 in conjugation buffer to a concentration of 1-10 mg/mL.[11]

-

Crosslinker Preparation: Immediately before use, dissolve the crosslinker. For SMCC, dissolve in anhydrous DMSO or DMF.[13] For Sulfo-SMCC, dissolve in water or buffer.[15] A stock concentration of 10-50 mM is typical.[11]

-

Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the Protein 1 solution.[11][15] The final concentration of organic solvent should be less than 10% if using SMCC.[18]

-

Incubation: React for 30-60 minutes at room temperature or for 2 hours at 4°C.[13][15]

-

Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with the conjugation buffer. This step is critical to prevent the crosslinker from reacting with Protein 2's amines.[13]

Step 2: Conjugation to Sulfhydryl-Containing Protein 2

-

Protein 2 Preparation: Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[11][19]

-

Conjugation: Immediately combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2. The optimal molar ratio should be determined empirically.[4]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[4]

-

Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol compound like cysteine to quench any unreacted maleimide groups.

-

Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to separate the conjugate from unconjugated proteins.[4]

Many proteins, such as antibodies, have stable disulfide bonds that must be reduced to expose free thiols for conjugation.[19]

Materials:

-

Protein with disulfide bonds

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

TCEP-HCl (tris(2-carboxyethyl)phosphine hydrochloride)

-

Desalting column

Procedure:

-

Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[4]

-

Prepare a fresh stock solution of TCEP-HCl.

-

Add TCEP to the protein solution to a final concentration of 5 mM.[19]

-

Incubate for 30 minutes at room temperature.[19]

-

Immediately remove the TCEP using a desalting column equilibrated with Reaction Buffer. The resulting protein with free sulfhydryls is now ready for conjugation.

Mandatory Visualization: ADC Synthesis Workflow

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that use antibodies to deliver potent cytotoxic drugs directly to cancer cells.[21][22] The synthesis of an ADC is a prime example of a workflow utilizing sulfhydryl-reactive heterobifunctional crosslinkers.

// Define nodes Start [label="Start: Antibody\n(& Drug-Linker)", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Antibody Reduction\n(e.g., with TCEP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result1 [label="Antibody with\nfree -SH groups", shape="parallelogram", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="2. Conjugation\n(Add Drug-Linker-Maleimide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result2 [label="Crude ADC Mixture", shape="parallelogram", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="3. Purification\n(e.g., Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Result3 [label="Purified ADC", shape="parallelogram", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="4. Characterization\n(e.g., DAR, Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final ADC Product", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges Start -> Step1 [color="#202124"]; Step1 -> Result1 [color="#202124"]; Result1 -> Step2 [color="#202124"]; Step2 -> Result2 [color="#202124"]; Result2 -> Step3 [color="#202124"]; Step3 -> Result3 [color="#202124"]; Result3 -> Step4 [color="#202124"]; Step4 -> End [color="#202124"]; } /**

-

Caption: General experimental workflow for Antibody-Drug Conjugate (ADC) synthesis. */

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. proteochem.com [proteochem.com]

- 14. benchchem.com [benchchem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 17. covachem.com [covachem.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Heterobifunctional Crosslinkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

In the intricate landscape of proteomics, understanding the dynamic interplay of proteins is paramount to deciphering cellular function and disease mechanisms. Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent capture of protein-protein interactions (PPIs), providing a snapshot of the cellular interactome.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive moieties.[2][3] This key difference allows for a more controlled, sequential, or targeted conjugation of proteins, minimizing unwanted polymerization and self-conjugation.[1][2][3]

The unique architecture of a heterobifunctional crosslinker typically consists of two different reactive groups connected by a spacer arm.[1][4] One reactive group can be tailored to target a specific functional group on a protein, such as a primary amine on a lysine residue, while the other end can be designed to react with a different functional group, like a sulfhydryl on a cysteine residue, or be a photoreactive group that forms a covalent bond upon UV irradiation.[1][5] This versatility makes them indispensable for a wide range of applications, from elucidating the architecture of protein complexes to identifying drug targets and developing novel therapeutics such as antibody-drug conjugates (ADCs).[1][2][4][6]

Core Concepts and Classification

Heterobifunctional crosslinkers are categorized based on the functional groups they target, allowing for precise experimental design.

Common Classes of Heterobifunctional Crosslinkers:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely utilized classes.[4][5] One end of the crosslinker, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines found on lysine residues and the N-terminus of proteins. The other end, commonly a maleimide group, specifically targets sulfhydryl (thiol) groups on cysteine residues.[4] This combination is highly effective for creating stable thioether bonds.[7]

-

Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., aryl azides, diazirines).[5][8] The amine-reactive end allows for specific attachment to a protein. The photoreactive end remains inert until exposed to UV light, at which point it becomes highly reactive and can non-selectively insert into nearby C-H or N-H bonds, capturing transient or weak interactions.[5][8][9]

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents targets carbonyl groups (aldehydes and ketones) and sulfhydryl groups.[5] One end typically contains a hydrazide or an aminooxy group that reacts with carbonyls, while the other end possesses a maleimide or a pyridyl disulfide for reaction with thiols. These are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.[5]

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of a crosslinker is a critical decision influenced by factors such as spacer arm length, cleavability, and water solubility. The following tables provide a comparative overview of commonly used heterobifunctional crosslinkers.

Table 1: Properties of Common Amine-to-Sulfhydryl Heterobifunctional Crosslinkers

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |

| SMCC | 334.32 | 8.3 | No | No |

| Sulfo-SMCC | 436.37 | 8.3 | No | Yes |

| MBS | 314.27 | 7.3 | No | No |

| Sulfo-MBS | 416.35 | 7.3 | No | Yes |

| GMBS | 280.24 | 7.3 | No | No |

| Sulfo-GMBS | 382.32 | 7.3 | No | Yes |

| EMCS | 308.29 | 9.4 | No | No |

| Sulfo-EMCS | 410.37 | 9.4 | No | Yes |

| SPDP | 312.36 | 6.8 | Yes (Disulfide bond) | No |

| LC-SPDP | 424.51 | 15.7 | Yes (Disulfide bond) | No |

| Sulfo-LC-SPDP | 526.59 | 15.7 | Yes (Disulfide bond) | Yes |

Data sourced from multiple references providing physicochemical properties of crosslinkers.[2][9][10][11][12][13]

Table 2: Properties of Photoreactive and Other Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |

| SDA | NHS-ester (Amine) | Diazirine (Any proximal residue) | 3.9 | No | No |

| LC-SDA | NHS-ester (Amine) | Diazirine (Any proximal residue) | 12.5 | No | No |

| Sulfo-SDA | Sulfo-NHS-ester (Amine) | Diazirine (Any proximal residue) | 3.9 | No | Yes |

| SDAD | NHS-ester (Amine) | Diazirine (Any proximal residue) | 12.5 | Yes (Disulfide bond) | No |

| Sulfo-SDAD | Sulfo-NHS-ester (Amine) | Diazirine (Any proximal residue) | 12.5 | Yes (Disulfide bond) | Yes |

| ASIB | Iodoacetamide (Sulfhydryl) | Phenylazide (Any proximal residue) | 14.5 | No | No |

| MPBH | Hydrazide (Carbonyl) | Maleimide (Sulfhydryl) | 13.5 | No | No |

Data compiled from various sources detailing the characteristics of photoreactive and other specialized heterobifunctional crosslinkers.[11][14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers.

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol provides a general procedure for conjugating an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B) using the water-soluble heterobifunctional crosslinker Sulfo-SMCC.

Materials:

-

Purified Protein A (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Purified Protein B (with free sulfhydryl groups)

-

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Desalting columns

Procedure:

-

Preparation of Reagents: Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[10][17] Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[10]

-

Activation of Protein A:

-

Removal of Excess Crosslinker: Immediately following incubation, remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.[10][18] This step is critical to prevent unwanted side reactions.[18]

-

Conjugation to Protein B:

-

Combine the maleimide-activated Protein A with Protein B in the desired molar ratio.

-

Incubate the mixture for 30-40 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[17]

-

-

Quenching the Reaction: Stop the reaction by adding a quenching reagent, such as L-cysteine or N-acetylcysteine, to a final concentration that is in molar excess to the unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Purification and Analysis: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted proteins and quenching reagents. Analyze the conjugate by SDS-PAGE and other relevant techniques.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of a thiol-containing cytotoxic drug to a monoclonal antibody (mAb) using the SMCC crosslinker.

Materials:

-

Monoclonal Antibody (mAb)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Thiol-containing cytotoxic drug

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)

-

Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting columns or Size-Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Preparation: If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.[12] Adjust the antibody concentration to 5-10 mg/mL.[12]

-

Antibody Modification with SMCC:

-

Immediately before use, dissolve SMCC in DMSO to a concentration of 10-20 mM.[12]

-

Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution, ensuring the final DMSO concentration is below 10% (v/v).[12]

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[12]

-

-

Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.[12]

-

Drug Conjugation:

-

If necessary, reduce the antibody's interchain disulfides by incubating with a reducing agent like TCEP.

-

Add the thiol-containing drug to the maleimide-activated antibody solution (typically a 5-10 molar excess of the drug).[12]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]

-

-

Quenching and Purification:

-

Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[12]

Protocol 3: Determining the Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid method for determining the average DAR.[19]

Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug by measuring the absorbance of the ADC at two wavelengths.[19]

Procedure:

-

Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at the antibody's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (λmax).[19]

-

Sample Preparation: Prepare the ADC sample in a suitable buffer (e.g., PBS).[19]

-

Absorbance Measurement: Measure the absorbance of the ADC sample at 280 nm (A280) and at the drug's λmax (Aλmax).

-

Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]):

-

[Ab] = (A280 - (Aλmax * (εDrug,280 / εDrug,λmax))) / εAb,280

-

[Drug] = (Aλmax - (A280 * (εAb,λmax / εAb,280))) / (εDrug,λmax - (εDrug,280 * (εAb,λmax / εAb,280)))

-

-

Calculate DAR: DAR = [Drug] / [Ab]

Other methods for DAR determination include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS), which can provide information on the distribution of different drug-loaded species.[19][][21][22]

Applications in Elucidating Signaling Pathways

Heterobifunctional crosslinkers are instrumental in mapping the architecture of signaling complexes.

Integrin-Mediated Adhesion and Signaling

Integrins are cell surface receptors that mediate signals from the extracellular matrix (ECM), influencing cell shape, mobility, and proliferation.[23] Upon ligand binding, integrins cluster and recruit a multitude of proteins to form focal adhesions, which are critical signaling hubs.[23] Chemical crosslinking coupled with mass spectrometry has been pivotal in identifying the components and their spatial relationships within these dynamic complexes.[24][25]

For instance, crosslinking studies can capture the transient interactions between integrin cytoplasmic tails and actin-binding proteins like talin and α-actinin, as well as signaling molecules such as Focal Adhesion Kinase (FAK) and Src.[23][25]

Ubiquitin Signaling Pathway

The ubiquitin-proteasome system is crucial for protein degradation and regulation of numerous cellular processes. Mass spectrometry-based proteomics, often aided by crosslinking, has been instrumental in identifying ubiquitinated substrates, mapping modification sites, and profiling the interactome of the proteasome.[3][26][27] Heterobifunctional crosslinkers can be used to stabilize the transient interactions between E3 ubiquitin ligases, their substrates, and components of the proteasome, allowing for their identification and characterization.[3]

Conclusion

Heterobifunctional crosslinkers are versatile and indispensable tools in the arsenal of proteomics and drug development. Their unique ability to facilitate controlled, sequential conjugations provides a level of precision that is unattainable with homobifunctional reagents. From mapping the intricate networks of protein-protein interactions that govern cellular signaling to the rational design and synthesis of next-generation antibody-drug conjugates, the applications of these reagents are both broad and impactful. A thorough understanding of the different classes of heterobifunctional crosslinkers, their physicochemical properties, and the nuances of their reaction chemistry is essential for researchers aiming to harness their full potential. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for the successful implementation of heterobifunctional crosslinking strategies in both basic research and therapeutic development.

References

- 1. oceannanotech.com [oceannanotech.com]

- 2. proteochem.com [proteochem.com]

- 3. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 7. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. proteochem.com [proteochem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Crosslinkers Selection Guide [sigmaaldrich.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. store.sangon.com [store.sangon.com]

- 19. benchchem.com [benchchem.com]

- 21. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 22. agilent.com [agilent.com]

- 23. Integrin Overview | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. Genetic Analyses of Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Deciphering Tissue-specific Ubiquitination by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantifying Ubiquitin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Maleimide in Cysteine Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of maleimide-cysteine conjugation, a cornerstone of bioconjugation chemistry. Its widespread adoption in research and therapeutic development, particularly for creating antibody-drug conjugates (ADCs), is due to its high selectivity, rapid kinetics, and efficiency under mild physiological conditions.[1][2][3] We will explore the core chemical mechanism, critical reaction parameters, inherent stability challenges, and advanced strategies for optimization, supplemented with detailed experimental protocols and quantitative data.

The Core Mechanism: Michael Addition

The reaction between a maleimide and a thiol-containing cysteine residue proceeds through a Michael addition mechanism.[1][4] The process is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbons of the maleimide's double bond.[1] This reaction is highly efficient in aqueous buffers and results in the formation of a stable, covalent thioether bond, creating a thiosuccinimide linkage.[1][] This reaction is often classified as a type of "click chemistry" due to its high yield, modularity, and mild reaction conditions.[1][6]

Key Factors Influencing the Conjugation Reaction

The success and specificity of the maleimide-thiol reaction are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize conjugation efficiency while minimizing unwanted side reactions.

pH Control: The pH of the reaction buffer is the most critical factor.[7] The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[8][9] Below pH 6.5, the rate decreases as the thiol group is predominantly in its protonated state (R-SH) rather than the more reactive thiolate anion (R-S⁻).[7] Above pH 7.5, the reaction with primary amines (e.g., lysine residues) becomes more competitive, and the rate of maleimide hydrolysis increases significantly.[7][8][10] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][6][]

Stoichiometry: A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion.[12] A 10- to 20-fold molar excess is a common starting point for labeling proteins, though the optimal ratio should be determined empirically for each specific protein and linker combination.[7][13]

Temperature and Time: The reaction proceeds rapidly at room temperature, often reaching completion within 1-2 hours.[12] For sensitive biomolecules, the reaction can be performed at 4°C overnight.[12][13]

Solvents: For maleimide reagents with poor aqueous solubility, the use of a water-miscible organic co-solvent like DMSO or DMF is necessary.[14][15] It is crucial to prepare maleimide stock solutions in an anhydrous solvent to prevent premature hydrolysis.[1]

| Parameter | Condition | Effect on Reaction | Reference |

| pH | < 6.5 | Reaction rate is significantly reduced. | [16] |

| 6.5 - 7.5 | Optimal range for selective and efficient thiol conjugation. | [8][9][16] | |

| 7.5 - 8.5 | Increased rate of maleimide hydrolysis; competitive reaction with amines begins. | [6][16] | |

| > 8.5 | Reaction with primary amines is significant; rapid hydrolysis of maleimide group. | [8][10] | |

| Selectivity | pH 7.0 | Thiol reaction is ~1,000 times faster than amine reaction. | [6][] |

Side Reactions and Conjugate Stability

Despite its utility, the maleimide-cysteine linkage is susceptible to several side reactions that can impact the homogeneity, stability, and efficacy of the final conjugate.

-

Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This reaction is accelerated at higher pH values and renders the maleimide incapable of reacting with thiols.[1][6]

-

Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond is potentially reversible through a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione in vivo.[16][17] This can lead to "payload migration," where the conjugated molecule is transferred to other proteins, causing off-target effects and reduced therapeutic efficacy.[6][17]

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, an intramolecular rearrangement can occur. The N-terminal amine attacks the succinimide ring, leading to the formation of a stable six-membered thiazine ring.[4][18] This side reaction is more prominent at physiological or higher pH and can be suppressed by performing the conjugation under acidic conditions (e.g., pH ~5.0).[4][18]

To address the instability of the thiosuccinimide bond, strategies have been developed to create more stable conjugates. One common approach is to induce hydrolysis of the thiosuccinimide ring after conjugation by adjusting the pH to basic conditions (e.g., pH 8.5-9.0).[7][19] The resulting ring-opened structure is significantly more stable and resistant to the retro-Michael reaction.[17][19]

| Linkage Type | Challenge/Feature | Stability Measure | Comment | Reference |

| Thiosuccinimide (Standard) | Susceptible to retro-Michael reaction | Can be unstable in plasma | Leads to potential payload migration and off-target toxicity. | [8][17] |

| Thiosuccinimide (Ring-Opened) | Stabilized against retro-Michael reaction | Half-life of over two years | Achieved by post-conjugation hydrolysis at basic pH. | [3][19] |

| Thiazine (from N-terminal Cys) | Irreversible rearrangement | Stable product | An alternative stable linkage if N-terminal conjugation is desired. | [4][18] |

| Next-Gen Maleimides (NGMs) | Designed for stability | High percentage of re-bridged disulfides (>90%) | Re-bridges disulfide bonds for site-specific, stable conjugation. | [20] |

Applications in Drug Development

Maleimide chemistry is a vital tool in modern drug development, enabling the precise assembly of complex biotherapeutics.

-

Antibody-Drug Conjugates (ADCs): This is a primary application where maleimides are used to attach highly potent cytotoxic drugs to monoclonal antibodies via cysteine residues.[][][21] This approach allows for the targeted delivery of chemotherapy agents directly to cancer cells, minimizing systemic toxicity.[][22]

-

PEGylation: Maleimide linkers are used to conjugate polyethylene glycol (PEG) chains to therapeutic proteins.[] PEGylation enhances the solubility, stability, and plasma half-life of the protein while reducing its immunogenicity.[]

-

Protein Labeling and Imaging: Maleimides are extensively used to attach fluorescent dyes, biotin, or other probes to specific cysteine residues on proteins for use in diagnostics, immunoassays, and cellular imaging.[]

Experimental Protocols

This section provides a generalized workflow and detailed protocols for the conjugation of a maleimide-functionalized molecule to an antibody. Optimization is recommended for each specific system.

Protocol 1: Reduction of Antibody Disulfide Bonds

This protocol is for generating free sulfhydryl groups from interchain disulfides.

-

Materials:

-

Procedure:

-

Prepare the antibody in the degassed Reduction Buffer at a concentration of 1-10 mg/mL.[14]

-

Prepare a fresh stock solution of TCEP in the same buffer.

-

Add TCEP to the antibody solution to a final concentration that provides a 10-50 fold molar excess over the antibody.

-

Incubate the reaction at room temperature for 30 minutes to 2 hours.[23] The optimal time should be determined empirically.

-

The reduced antibody is now ready for conjugation. TCEP does not need to be removed.[7] If DTT is used as the reducing agent, it must be completely removed via a desalting column before adding the maleimide reagent.[7][12]

-

Protocol 2: Maleimide Conjugation Reaction

This protocol details the conjugation of a maleimide-activated molecule to the reduced antibody.

-

Materials:

-

Reduced antibody solution from Protocol 1.

-

Maleimide-functionalized reagent (e.g., drug-linker).

-

Anhydrous DMSO or DMF.

-

Quenching Reagent: N-acetyl-L-cysteine.

-

Conjugation Buffer: Same as Reduction Buffer (PBS with EDTA, pH 7.0-7.5).[3]

-

-

Procedure:

-

Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[12]

-

Add the maleimide stock solution to the reduced antibody solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[12][13] Add the maleimide solution dropwise while gently stirring.

-

Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[12] Protect the reaction from light if using a photosensitive molecule.[13]

-

Quench any unreacted maleimide by adding a 5-fold molar excess of N-acetyl-L-cysteine relative to the starting maleimide amount and incubate for 20 minutes.[24]

-

Protocol 3: Purification and Characterization of the Conjugate

Purification is critical to remove unreacted reagents and byproducts.

-

Materials:

-

Quenched reaction mixture.

-

Purification system: Gel filtration/desalting column, dialysis cassette, or HPLC system.

-

Storage Buffer: A suitable buffer for the final application (e.g., PBS, pH 7.4).

-

-

Procedure:

-

Purification: Purify the conjugate using a method appropriate for the size of the biomolecule.

-

Buffer Exchange: Ensure the purified conjugate is in the desired final storage buffer.

-

Characterization:

-

Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).[13]

-

Determine the degree of labeling or drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[13][24]

-

Assess the integrity and aggregation state of the conjugate using Size Exclusion Chromatography (SEC).[24]

-

-

Conclusion

The maleimide-thiol reaction is a powerful and highly specific method for bioconjugation that is indispensable in research and therapeutic development.[1] Its success relies on a thorough understanding of the Michael addition mechanism and the critical influence of reaction conditions, especially pH. While challenges such as conjugate instability from retro-Michael reactions exist, they can be effectively mitigated through careful experimental control and strategies like post-conjugation ring-opening hydrolysis.[1][7] By leveraging the principles and protocols outlined in this guide, researchers can effectively harness maleimide chemistry to create well-defined, stable, and functional bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]

- 21. medchemexpress.com [medchemexpress.com]

- 22. nbinno.com [nbinno.com]

- 23. biotium.com [biotium.com]

- 24. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bioconjugation using 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate)

For Researchers, Scientists, and Drug Development Professionals

Introduction